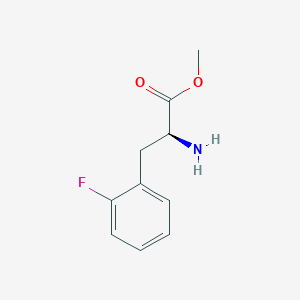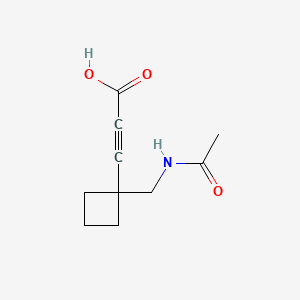
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is an organic compound that features a cyclobutyl ring, an acetamidomethyl group, and a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid can be achieved through multi-step organic synthesis. One common method involves the initial formation of the cyclobutyl ring, followed by the introduction of the acetamidomethyl group and the propiolic acid moiety. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolic acid: A simpler compound with similar reactivity due to the presence of the propiolic acid moiety.
Cyclobutyl derivatives: Compounds with a cyclobutyl ring that exhibit similar structural properties.
Acetamidomethyl derivatives: Compounds containing the acetamidomethyl group, which may have comparable biological activities.
Uniqueness
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring, acetamidomethyl group, and propiolic acid moiety allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-[1-(acetamidomethyl)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-7-10(4-2-5-10)6-3-9(13)14/h2,4-5,7H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
SDPDWKADFHKTRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1(CCC1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


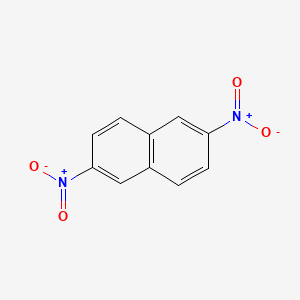
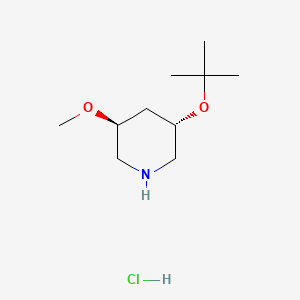
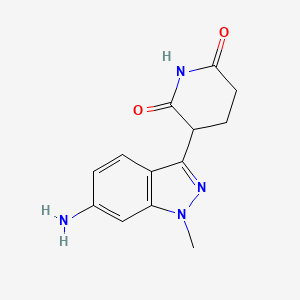
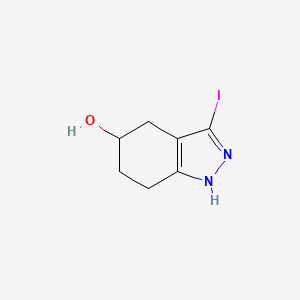
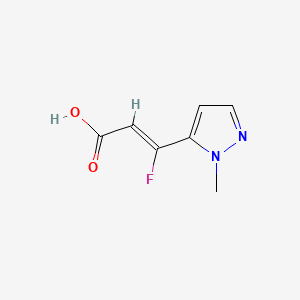
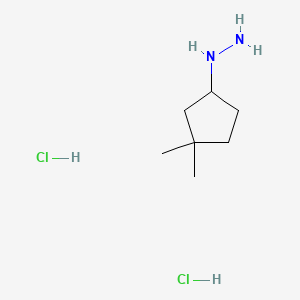
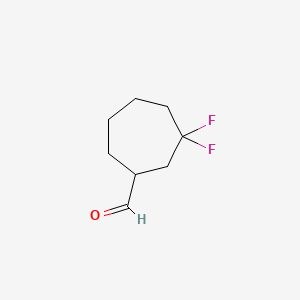
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)

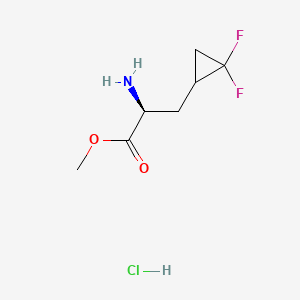

![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)

